3-Amino Ropivacaína

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

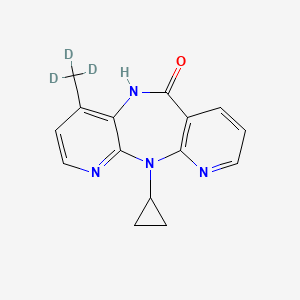

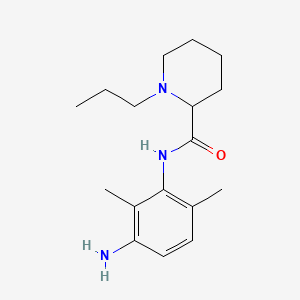

3-Amino Ropivacaine is a chemical compound with a complex structure It is characterized by the presence of an amino group, two methyl groups, a propyl group, and a piperidine ring

Aplicaciones Científicas De Investigación

3-Amino Ropivacaine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

Target of Action

3-Amino Ropivacaine, also known as N-(3-Amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, primarily targets voltage-gated sodium channels in nerve fibers . These channels play a crucial role in the generation and conduction of nerve impulses .

Mode of Action

3-Amino Ropivacaine interacts with its targets by blocking the generation and conduction of nerve impulses. This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . It also blocks the transmission of sodium ions as well as potassium ions through the channel .

Biochemical Pathways

The primary biochemical pathway affected by 3-Amino Ropivacaine involves the inhibition of sodium and potassium ion influx in nerve fibers, which results in the blockade of nerve conduction . This blockade inhibits the creation and transmission of nerve impulses, leading to a loss of sensation in the innervated region .

Pharmacokinetics

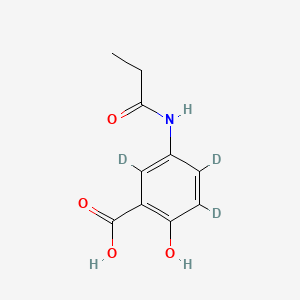

3-Amino Ropivacaine undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine . The pharmacokinetics of 3-Amino Ropivacaine are highly dependent on the dose, route of administration, and patient condition .

Result of Action

The primary result of 3-Amino Ropivacaine’s action is the reversible blockade of nerve conduction, leading to local or regional anesthesia . This blockade inhibits action potentials in nociceptive fibers, blocking the transmission of pain impulses .

Action Environment

The action of 3-Amino Ropivacaine can be influenced by various environmental factors. For instance, the presence of inflammation can activate nociceptors, the free nerve endings of Ad fibers found in skin, muscle, joints, bone, and viscera . Additionally, pathological states like decreased cardiac output, severe hepatic disease, renal disease, cholinesterase activity, fetal acidosis, sepsis, etc. can alter the pharmacokinetics and pharmacodynamics of 3-Amino Ropivacaine .

Análisis Bioquímico

Biochemical Properties

3-Amino Ropivacaine interacts with various enzymes and proteins. It is metabolized primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine .

Cellular Effects

3-Amino Ropivacaine has been shown to have significant effects on various types of cells. For instance, it has been found to decrease cell viability, induce cell cycle arrest in the G0/G1 phase, apoptosis, oxidative stress, and mitochondrial dysfunction in PC12 cells . It also remarkably suppresses stem cells-like properties of breast cancer cells both in vitro and in vivo .

Molecular Mechanism

3-Amino Ropivacaine exerts its effects at the molecular level through various mechanisms. It blocks the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential . It also inhibits GGT1 expression by interacting with the catalytic domain of AKT1 directly to impair its kinase activity with resultant inactivation of NF-κB .

Temporal Effects in Laboratory Settings

The effects of 3-Amino Ropivacaine change over time in laboratory settings. For instance, in a study on wound healing, it was found that ropivacaine treatment showed a more decreased wound closure rate over time .

Dosage Effects in Animal Models

The effects of 3-Amino Ropivacaine vary with different dosages in animal models. In a study on dogs undergoing elective unilateral breast surgery, it was found that the addition of 5 μg/ml epinephrine to ropivacaine significantly delayed its systemic absorption and reduced the peak plasma concentration .

Metabolic Pathways

3-Amino Ropivacaine is involved in various metabolic pathways. It undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino Ropivacaine typically involves multiple steps. One common method includes the reaction of 3-amino-2,6-dimethylphenylamine with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste. Key steps include the preparation of intermediate compounds, their subsequent reaction to form the desired product, and purification through methods such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino Ropivacaine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

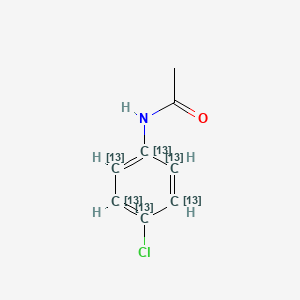

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(3-nitro-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, while reduction could produce N-(3-amino-2,6-dimethylphenyl)-1-propylpiperidine.

Comparación Con Compuestos Similares

Similar Compounds

- N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide

- N-(3-amino-2,6-dimethylphenyl)acetamide

- N-(3-amino-2,6-dimethylphenyl)-2-(4-methoxyphenyl)acetamide

Uniqueness

3-Amino Ropivacaine is unique due to its specific structural features, such as the presence of a propyl group and a piperidine ring

Propiedades

Número CAS |

247061-08-1 |

|---|---|

Fórmula molecular |

C17H27N3O |

Peso molecular |

289.4 g/mol |

Nombre IUPAC |

(2S)-N-(3-amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide |

InChI |

InChI=1S/C17H27N3O/c1-4-10-20-11-6-5-7-15(20)17(21)19-16-12(2)8-9-14(18)13(16)3/h8-9,15H,4-7,10-11,18H2,1-3H3,(H,19,21)/t15-/m0/s1 |

Clave InChI |

KMKVPTQSHPZTAQ-HNNXBMFYSA-N |

SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)N)C |

SMILES isomérico |

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC(=C2C)N)C |

SMILES canónico |

CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)N)C |

Sinónimos |

(2S)-N-(3-Amino-2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B589182.png)

![2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine](/img/structure/B589190.png)